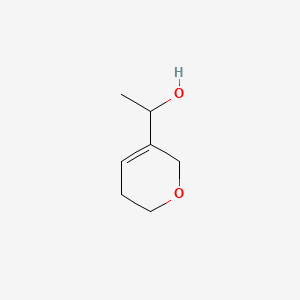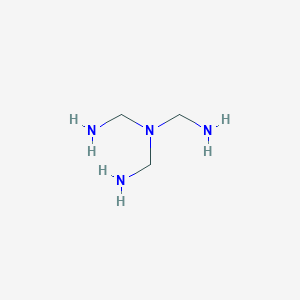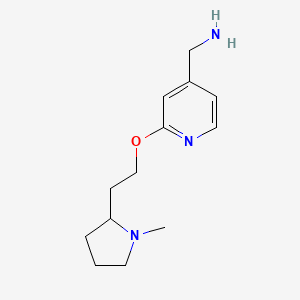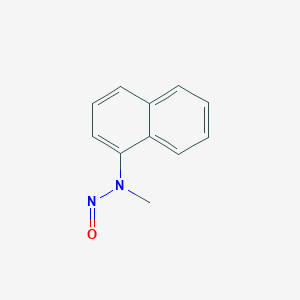![molecular formula C8H7BrClN3 B15360732 [1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and methyl groups on a triazolo[1,5-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the presence of a halogen source to introduce bromine and chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as amines or alcohols.
Substitution Products: Derivatives with different halogens or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their pharmacological properties. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine
7,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine stands out due to the presence of both bromine and chlorine atoms, as well as the methyl groups on the triazolo[1,5-a]pyridine core. This combination of substituents provides unique chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C8H7BrClN3 |
|---|---|
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3 |
Clave InChI |
HHHMLVSZFNWSMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC(=NN2C=C1Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


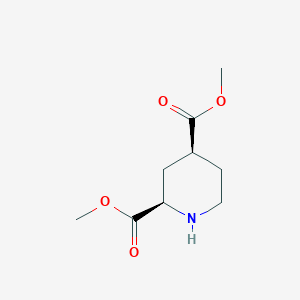
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
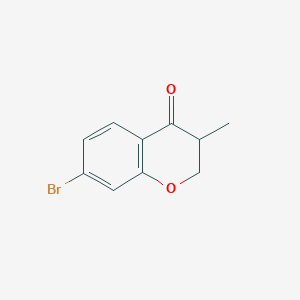
![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)

